molecular formula C16H19ClN2O5 B2919220 Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 380589-29-7

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2919220
CAS RN: 380589-29-7
M. Wt: 354.79
InChI Key: PUWXHRYXOUQBHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the chloromethylation of a precursor compound followed by cyclization to form the tetrahydropyrimidine ring. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has shown that this compound undergoes base-promoted cascade transformations when exposed to strong bases like NaH, DBU, and KOH, leading to the formation of novel tricyclic compounds. Such transformations highlight its potential in synthesizing complex molecular structures for various applications in medicinal and organic chemistry (Shutalev et al., 2008).

Reaction Pathways

Another study detailed the reaction pathways of this compound with thiophenolates, demonstrating ring expansion versus nucleophilic substitution based on the reaction conditions. This study emphasizes the compound's versatility in chemical reactions and its utility in developing new chemical entities (Fesenko et al., 2010).

Structural and Spectral Analysis

Spectral analysis using DFT computations has been performed to understand the molecular structure and vibrational frequencies of this compound. Such analyses are crucial for determining the stability and reactivity of the molecule in various chemical contexts (Shakila & Saleem, 2018).

Synthetic Utility

The compound's utility in synthesizing novel tricyclic bis-diazepinones through cascade reactions indicates its importance in creating bioactive molecules that could have potential pharmaceutical applications. This showcases the compound's role in advancing synthetic methodologies (Shutalev et al., 2010).

properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)12-10(8-17)18-16(21)19-13(12)9-6-5-7-11(22-2)14(9)23-3/h5-7,13H,4,8H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWXHRYXOUQBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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